molecular formula C21H18ClN5O2 B2897510 N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzamide CAS No. 1021066-51-2

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzamide

Cat. No.: B2897510
CAS No.: 1021066-51-2
M. Wt: 407.86
InChI Key: DOQOBILNMDAUOB-UHFFFAOYSA-N
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Description

“N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzamide” is a chemical compound with the molecular formula C20H15ClF3N5O3S . It belongs to the class of compounds known as 1,2,4-triazoles . These compounds are known for their wide range of biological activities, including anticancer properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, such as the compound , often involves aromatic nucleophilic substitution . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR absorption spectra can provide information about the presence of functional groups . The 1H-NMR spectrum can provide information about the hydrogen environments in the molecule .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific substituents present in the molecule. For instance, some 1,2,4-triazole derivatives have been synthesized via aromatic nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its molecular structure. For instance, the presence of the 1,2,4-triazole ring and the chlorophenyl group may influence its reactivity and stability .

Scientific Research Applications

Synthesis and Characterization

The synthesis of [1,2,4]triazolo[4,3-a]pyrimidines and related compounds is a significant area of research, aiming at exploring the potential of these compounds for various biological applications. A study by Kamal et al. (2020) demonstrated the regioselective synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines, showing potent antiproliferative and apoptotic inducing activities against human osteosarcoma and breast cancer cell lines. The molecular docking studies further suggested their interaction with thymidylate synthase, an enzyme involved in DNA synthesis, highlighting their potential as cancer therapeutics (Kamal et al., 2020).

Antiproliferative and Cytotoxic Activities

The antiproliferative and cytotoxic activities of similar compounds have been extensively studied, focusing on their potential as therapeutic agents for cancer treatment. Mamta et al. (2019) synthesized a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines, evaluating their in vitro cytotoxic activities against Acute Lymphoblastic Leukemia cell lines and human breast adenocarcinoma cells. The results revealed potent cytotoxic activity, with certain compounds inducing apoptosis via caspase 3/7 activation, underscoring their promise as lead compounds for anti-cancer drugs (Mamta et al., 2019).

Antimicrobial Activities

The synthesis and antimicrobial evaluation of [1,2,4]triazole derivatives have also been a focal point of research. Bektaş et al. (2007) reported the synthesis of novel 1,2,4-triazole derivatives, some of which exhibited good to moderate activities against various microorganisms, pointing to their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Herbicidal Activity

In addition to pharmaceutical applications, compounds related to N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzamide have shown potential in agricultural sciences. Moran (2003) prepared substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds with excellent herbicidal activity on a broad spectrum of vegetation, suggesting their utility in plant ecosystem health and agricultural productivity (Moran, 2003).

Future Directions

The future directions for research on this compound and similar 1,2,4-triazole derivatives could include further exploration of their biological activities, optimization of their synthesis, and investigation of their potential applications in medicinal chemistry .

Properties

IUPAC Name

N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-14-6-8-15(9-7-14)21(28)23-12-13-29-19-11-10-18-24-25-20(27(18)26-19)16-4-2-3-5-17(16)22/h2-11H,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQOBILNMDAUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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